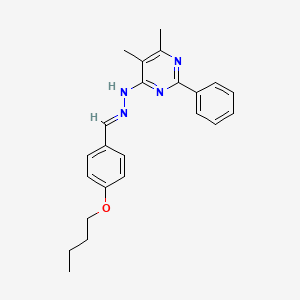![molecular formula C20H20N4O B3843381 N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843381.png)
N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine
Descripción general
Descripción
N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine is a complex organic compound with a unique structure that combines a methoxyphenyl group with a dimethyl-phenylpyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine typically involves a multi-step process. One common method starts with the preparation of the 2-methoxybenzaldehyde, which is then reacted with 5,6-dimethyl-2-phenylpyrimidin-4-amine under specific conditions to form the desired compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial processes might employ advanced purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxyphenylsilane
- Manganese(II) iodide
- Phenyltrimethoxysilane
Uniqueness
What sets N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propiedades
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-15(2)22-20(16-9-5-4-6-10-16)23-19(14)24-21-13-17-11-7-8-12-18(17)25-3/h4-13H,1-3H3,(H,22,23,24)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUIFDFXKSMHHM-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN=CC2=CC=CC=C2OC)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N/N=C/C2=CC=CC=C2OC)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B3843301.png)





![6-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]pyrimidin-4-amine](/img/structure/B3843336.png)
![N-[(E)-(4-butoxyphenyl)methylideneamino]-6-methoxypyrimidin-4-amine](/img/structure/B3843352.png)




![5,6-dimethyl-2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine](/img/structure/B3843395.png)
![N-[(E)-(3-chlorophenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine](/img/structure/B3843403.png)
